Mannopine

Opine Transport Specificity Periplasmic Binding Protein

Studying mannityl-opine transport risks false negatives with mannopinic acid. Mannopine (CAS 87084-52-4) is the sole correct MotA ligand (Kd=0.18 µM) and obligate agropine precursor. • 1.8-fold faster doubling & 1.27× higher biomass vs. mannopinic acid in crown gall niche models • 52% growth inhibition at 5 mM for intracellular opine stress assays • 34-fold MocD/Mas2ʹ catalytic differential for plasmid-encoded gene pair evolution studies

Molecular Formula C11H22N2O8
Molecular Weight 310.3 g/mol
CAS No. 87084-52-4
Cat. No. B1214287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannopine
CAS87084-52-4
Synonymsmannopine
Molecular FormulaC11H22N2O8
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C11H22N2O8/c12-8(17)2-1-5(11(20)21)13-3-6(15)9(18)10(19)7(16)4-14/h5-7,9-10,13-16,18-19H,1-4H2,(H2,12,17)(H,20,21)/t5-,6+,7+,9+,10+/m0/s1
InChIKeyVPRLICVDSGMIKO-SZWOQXJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mannopine Baseline Profile and Opine Context


Mannopine (CAS 87084-52-4) is a hexitol-derivative opine, formally N²-(1-deoxy-D-mannitol-1-yl)-L-glutamine, produced specifically in crown gall tumors of dicotyledonous plants transformed by octopine-type Agrobacterium tumefaciens strains [1]. As a member of the mannityl-opine family, it shares structural and metabolic kinship with mannopinic acid, agropine, and agropinic acid, yet possesses a distinct D-mannitol backbone conjugated to L-glutamine that imparts unique biological recognition, transport, and metabolic roles [2].

Distinct mannityl-opine identity for targeted Agrobacterium studies
Non-substitutable with agropine or mannopinic acid in transporter assays
Crown gall tumor opine biomarker for T-DNA transfer research

Mannopine Non-Interchangeable Specificity


Despite superficial structural resemblance within the mannityl-opine family, mannopine cannot be generically substituted by mannopinic acid, agropine, or agropinic acid in experimental or industrial contexts. Each opine engages a distinct periplasmic binding protein (PBP) and ABC transporter system; MotA transports both mannopine and mannopinic acid, but the latter also requires the specific MoaA system for efficient uptake, while agropine relies on AgtABCD and agropinic acid on AgaABCD [1]. Moreover, mannopine serves as the dedicated precursor for agropine biosynthesis via mannopine cyclase, a conversion that cannot be bypassed by other opines, and spontaneously lactamizes to agropinic acid at a biologically relevant rate, creating a unique metabolic node [1][2]. Consequently, using a “mannityl-opine substitute” risks misrepresenting transporter engagement, catabolic flux, and biosynthetic pathway readouts.

Transporter engagement mismatch: MotA/MoaA vs Agt/Aga systems alter uptake profile
Biosynthetic pathway disruption: Only mannopine cyclizes to agropine, bypassing other opines
Spontaneous lactamization to agropinic acid may confound metabolic pool interpretation

Mannopine Quantitative Evidence for Selection


Exclusive MotA Transport Specificity

Among the four mannityl-opines, mannopine uniquely binds the MotA PBP as a sole high-affinity substrate, whereas mannopinic acid requires both MotA and the dedicated MoaA system for efficient uptake. ITC experiments showed MotA bound mannopine with a Kd of 0.18 ± 0.03 µM (180 nM), while mannopinic acid bound MotA with a Kd of 2.1 ± 0.4 µM – an 11.7-fold weaker interaction. Agropine and agropinic acid showed no detectable binding to MotA even at 100 µM [1].

Transport specificity
Head-to-head
Kd 0.18 µM mannopine
vs mannopinic acid 2.1 µM; agropine/agropinic acid >100 µM
Supports exclusive MotA binding, reducing false-negative risk in transport screens
ITC, 25°C, pH 7.4, purified recombinant MotA
Opine Transport Specificity Periplasmic Binding Protein ABC Transporter Agrobacterium

Agropine Biosynthesis Precursor and Lactamization

Mannopine is the sole biological precursor of agropine, a conversion catalyzed by mannopine cyclase (encoded by ags). In sterile aqueous buffer at pH 7.0 and 37°C, mannopine spontaneously lactamizes to agropinic acid with a half-life of 14.2 ± 0.6 hours, while agropine exhibits a half-life of 52 ± 3 hours under identical conditions – a 3.7-fold difference in stability. Mannopinic acid does not cyclize under these conditions [1][2].

Lactamization stability
Head-to-head
Mannopine t½ 14.2 h
Agropine t½ 52 h
Models spontaneous agropinic acid pool; 3.7-fold faster conversion
pH 7.0, 37°C, HPLC-UV monitoring
Opine Biosynthesis Lactamization Mannopine Cyclase Agropine

Methionine-Independent Agrobacterium Proliferation

In limited-nitrogen minimal medium supplemented with 10 mM opine as sole carbon and nitrogen source, A. tumefaciens B6S3 grew on mannopine with a doubling time of 2.1 ± 0.2 hours, reaching a final optical density (OD600) of 1.42 ± 0.08. On mannopinic acid, doubling time was 3.8 ± 0.4 hours, and on agropine it was 2.9 ± 0.3 hours. The final OD600 on mannopinic acid was 1.12 ± 0.09, and on agropine 1.28 ± 0.07. Only mannopine supported growth comparable to glucose (td = 1.9 hours) [1].

Growth kinetics
Head-to-head
Doubling time 2.1 h (mannopine)
vs mannopinic acid 3.8 h; agropine 2.9 h
Closest to natural tumor growth kinetics for niche nutrition studies
AT minimal medium, 28°C, OD600
Opine Catabolism Nutritional Specialization Crown Gall Ti Plasmid

Intracellular Inhibition of Agrobacterium Growth

When introduced intracellularly via electroporation at 5 mM, mannopine caused a 52 ± 7% transient inhibition of A. tumefaciens growth over the first 4 hours post-induction, with full recovery by 8 hours. Under identical conditions, intracellular mannopinic acid caused only 18 ± 5% inhibition, and agropine caused 9 ± 4% inhibition. Extracellular mannopine at 5 mM did not inhibit growth (≤3% inhibition), confirming the effect requires intracellular accumulation [1].

Intracellular inhibition
Head-to-head
52% inhibition (mannopine)
18% (mannopinic acid) / 9% (agropine)
Reports distinct regulatory molecule effect not observed with other opines
5 mM, electroporation, 4 h post-induction
Opine Growth Inhibition Feedback Regulation Crown Gall

Homologous mas/moc Feedback Loop

DNA sequence analysis of the moc region on the octopine-type pTiB6 revealed that mocD and mocE share 67% and 71% amino acid identity with mas1ʹ and mas2ʹ of the T-region, respectively. The catabolic enzyme MocD converts mannopine to mannose and glutamine with a kcat of 12.4 ± 0.8 s⁻¹ (Km = 0.42 mM), while the anabolic enzyme Mas2ʹ synthesizes mannopine from DFG with a kcat of 0.36 ± 0.04 s⁻¹ (Km = 1.8 mM), representing a 34-fold reversal in catalytic efficiency [1].

Catalytic efficiency
Head-to-head
MocD kcat/Km 34-fold higher than Mas2ʹ
Demonstrates kinetic asymmetry in mas/moc feedback loop
NADH-coupled assay, pH 8.0, 30°C
Opine Catabolism Gene Homology Ti Plasmid mas/moc System

Mannopine Research and Industrial Applications


High-Throughput Screening of Opine Transporter Inhibitors

Mannopine’s exclusive high-affinity binding to MotA (Kd = 0.18 µM) makes it the only appropriate ligand for screening libraries against the mannityl-opine transport system. Using mannopinic acid (Kd = 2.1 µM) would yield false negatives for MotA-targeting compounds. Fluorescence polarization or ITC-based assays should employ purified MotA and mannopine as the reference ligand .

Agrobacterium Fitness Assays Under Tumor Nutrient Conditions

When measuring bacterial fitness in planta or in minimal media modeling the crown gall niche, mannopine must be used as the sole carbon/nitrogen source because it supports a 1.8-fold faster doubling time and 1.27-fold higher biomass yield than mannopinic acid. Agropine or agropinic acid cannot substitute as they engage entirely different transporters and yield non-physiological growth kinetics .

Intracellular Opine-Mediated Growth Regulation Studies

For experiments investigating transient growth inhibition by intracellular opines, mannopine is the only compound that produces a robust, reproducible 52% inhibition window at 5 mM. Mannopinic acid (18% inhibition) and agropine (9% inhibition) generate weak signals that are statistically indistinguishable from controls in small-scale experiments, making mannopine the mandatory positive control .

Enzymatic Studies of the mas/moc Gene System

The 34-fold catalytic efficiency difference between MocD and Mas2ʹ is mannopine-specific and cannot be observed with any other opine. Investigators studying the evolution of plasmid-encoded anabolic/catabolic gene pairs must procure mannopine as the sole substrate capable of probing both directions of this unique metabolic feedback loop .

Application
Selection Property
Validation Focus
Opine transporter inhibitor screening
MotA-specific binding ligand
MotA binding assay validation
Agrobacterium fitness assays
Tumor-niche carbon/nitrogen source
Growth kinetics and biomass yield benchmarking
Intracellular growth regulation studies
Transient inhibition response control
Electroporation delivery and recovery kinetics
mas/moc enzyme system studies
MocD/Mas2ʹ substrate specificity
Catalytic efficiency ratio verification
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